molecular formula C9H8ClNO5 B1596767 2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde CAS No. 82330-54-9

2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde

Cat. No.: B1596767
CAS No.: 82330-54-9
M. Wt: 245.61 g/mol
InChI Key: ADCFAHQRUIOIOM-UHFFFAOYSA-N
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Description

2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde is an organic compound with the molecular formula C9H8ClNO5 It is a derivative of benzaldehyde, featuring chloro, methoxy, and nitro substituents on the benzene ring

Mechanism of Action

Target of Action

It is known to be used as an organic intermediate for the synthesis of benzamidazoles , which are a class of compounds with a wide range of biological activities.

Mode of Action

As an intermediate in the synthesis of benzamidazoles , it likely undergoes chemical reactions to form more complex structures. The exact nature of these reactions would depend on the specific synthesis pathway being used.

Biochemical Pathways

As an intermediate in the synthesis of benzamidazoles , its primary role is likely in the formation of these compounds, which can then interact with various biochemical pathways depending on their specific structures and targets.

Result of Action

As an intermediate in the synthesis of benzamidazoles , its primary role is likely in the formation of these compounds, which can then have a variety of effects depending on their specific structures and targets.

Action Environment

The action, efficacy, and stability of 2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde are likely to be influenced by various environmental factors . These could include the specific conditions of the synthesis process, such as temperature and pH, as well as the presence of other compounds that could interact with this compound.

Biochemical Analysis

Biochemical Properties

It is known that benzylic halides, a group to which this compound belongs, typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that 2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde may interact with various enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

It is known that benzylic halides can undergo free radical reactions . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is known that benzylic halides typically react via an SN1 pathway , suggesting that this compound may interact with various enzymes or cofactors in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde typically involves the nitration of 2-chloro-3,4-dimethoxybenzaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde is unique due to the combination of chloro, methoxy, and nitro substituents on the benzene ring. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds .

Properties

IUPAC Name

2-chloro-3,4-dimethoxy-6-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5/c1-15-7-3-6(11(13)14)5(4-12)8(10)9(7)16-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCFAHQRUIOIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379408
Record name 2-chloro-3,4-dimethoxy-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82330-54-9
Record name 2-chloro-3,4-dimethoxy-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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